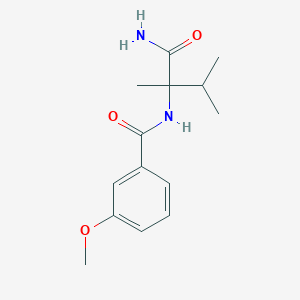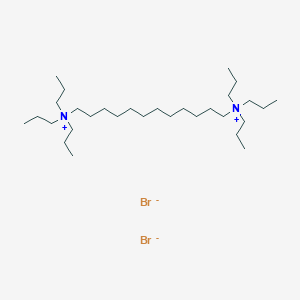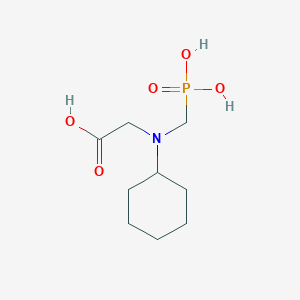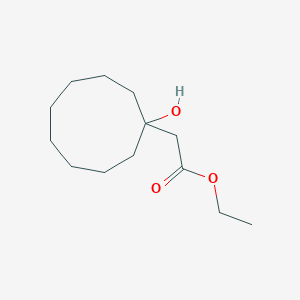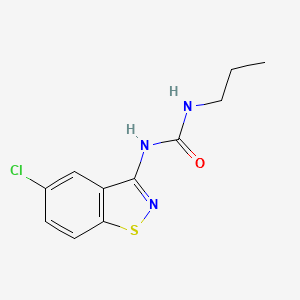
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a propylurea moiety. It is of interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea typically involves the reaction of 5-chloro-1,2-benzothiazol-3-amine with propyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the environmental sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparación Con Compuestos Similares
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea
Comparison: Compared to its analogs, 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea may exhibit unique properties due to the presence of the propyl group. This can influence its solubility, reactivity, and biological activity. For instance, the propyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the benzothiazole ring can affect its binding affinity to various molecular targets, leading to differences in biological activity.
Propiedades
Número CAS |
105734-62-1 |
|---|---|
Fórmula molecular |
C11H12ClN3OS |
Peso molecular |
269.75 g/mol |
Nombre IUPAC |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-propylurea |
InChI |
InChI=1S/C11H12ClN3OS/c1-2-5-13-11(16)14-10-8-6-7(12)3-4-9(8)17-15-10/h3-4,6H,2,5H2,1H3,(H2,13,14,15,16) |
Clave InChI |
FTBQYJKPXUSVCK-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


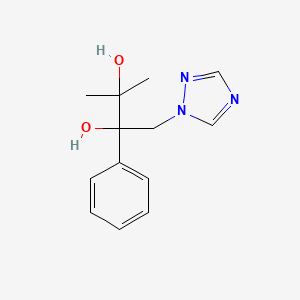




![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
